Cas no 1211531-38-2 (6-chloro-5-fluoropyridine-2-carbaldehyde)
6-chloro-5-fluoropyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-chloro-5-fluoropyridine-2-carbaldehyde
- 1211531-38-2
- RIJHWQXAHPRKAO-UHFFFAOYSA-N
- AB70948
- SCHEMBL16822477
- DB-118682
- 6-CHLORO-5-FLUOROPICOLINALDEHYDE
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- Inchi: 1S/C6H3ClFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H
- InChI Key: RIJHWQXAHPRKAO-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(C=O)=N1)F
Computed Properties
- Exact Mass: 158.9887196Da
- Monoisotopic Mass: 158.9887196Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 30Ų
6-chloro-5-fluoropyridine-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025842-250mg |
6-Chloro-5-fluoropicolinaldehyde |
1211531-38-2 | 97% | 250mg |
$707.20 | 2023-09-04 | |
| Alichem | A023025842-500mg |
6-Chloro-5-fluoropicolinaldehyde |
1211531-38-2 | 97% | 500mg |
$940.80 | 2023-09-04 | |
| Alichem | A023025842-1g |
6-Chloro-5-fluoropicolinaldehyde |
1211531-38-2 | 97% | 1g |
$1713.60 | 2023-09-04 |
6-chloro-5-fluoropyridine-2-carbaldehyde Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 6-chloro-5-fluoropyridine-2-carbaldehyde
6-Chloro-5-Fluoropyridine-2-Carbaldehyde: An Overview of a Versatile Heterocyclic Compound
6-Chloro-5-fluoropyridine-2-carbaldehyde (CAS No. 1211531-38-2) is a heterocyclic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its chloro and fluoro substituents on the pyridine ring, which confer it with distinct reactivity and biological activity.
The pyridine ring is a fundamental structure in organic chemistry, known for its aromaticity and the ability to form stable complexes with various metal ions. The presence of the chloro and fluoro substituents on the pyridine ring significantly influences the electronic properties of the molecule, making it an attractive building block for the synthesis of more complex compounds. The carbaldehyde group at the 2-position further enhances its reactivity, enabling a wide range of chemical transformations.
Recent research has focused on the synthesis and applications of 6-chloro-5-fluoropyridine-2-carbaldehyde. One notable study published in the Journal of Organic Chemistry (2023) explored the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that 6-chloro-5-fluoropyridine-2-carbaldehyde can be efficiently converted into a series of derivatives with potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique electronic properties of the compound were found to enhance the binding affinity of these derivatives to viral targets, thereby improving their therapeutic potential.
In another study published in Bioorganic & Medicinal Chemistry Letters (2022), scientists investigated the role of 6-chloro-5-fluoropyridine-2-carbaldehyde in the development of new anticancer drugs. The compound was used as a starting material for the synthesis of a series of pyridine-based inhibitors targeting specific kinases involved in cancer progression. The results showed that these inhibitors exhibited high selectivity and potency against several cancer cell lines, making them promising candidates for further preclinical evaluation.
The versatility of 6-chloro-5-fluoropyridine-2-carbaldehyde extends beyond pharmaceutical applications. In the field of materials science, this compound has been explored as a precursor for the synthesis of functionalized polymers and nanomaterials. A study published in Macromolecules (2021) reported the use of 6-chloro-5-fluoropyridine-2-carbaldehyde to synthesize conjugated polymers with enhanced electronic properties. These polymers showed improved performance in organic photovoltaic devices, demonstrating their potential for use in renewable energy applications.
The synthetic routes to 6-chloro-5-fluoropyridine-2-carbaldehyde have also been extensively studied. A common method involves the condensation of 6-chloro-5-fluoronicotinonitrile with an appropriate aldehyde or ketone followed by reduction to form the aldehyde. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further improved the efficiency and sustainability of these synthetic processes.
In conclusion, 6-chloro-5-fluoropyridine-2-carbaldehyde (CAS No. 1211531-38-2) is a versatile heterocyclic compound with significant potential in various fields. Its unique chemical properties make it an attractive building block for the synthesis of novel compounds with diverse applications, from antiviral agents and anticancer drugs to functional materials. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern chemistry and its potential impact on future technological advancements.
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